

# Physical and chemical properties of 3-acetyl-1H-pyrazole-5-carboxylic acid

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## Compound of Interest

**Compound Name:** 3-acetyl-1H-pyrazole-5-carboxylic acid

**Cat. No.:** B3021537

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An In-Depth Technical Guide to the Physical and Chemical Properties of **3-acetyl-1H-pyrazole-5-carboxylic acid**

## Introduction

**3-acetyl-1H-pyrazole-5-carboxylic acid** is a bifunctional heterocyclic compound of significant interest in modern medicinal chemistry and organic synthesis. Its rigid pyrazole scaffold, combined with the reactive acetyl and carboxylic acid moieties, makes it a versatile building block for the construction of complex molecular architectures.<sup>[1]</sup> Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.<sup>[2][3]</sup> Notably, this specific molecule serves as a crucial starting material for the synthesis of Darolutamide, an anti-androgen medication used in the treatment of prostate cancer.<sup>[4]</sup>

This guide provides a comprehensive overview of the known and predicted physicochemical properties of **3-acetyl-1H-pyrazole-5-carboxylic acid**. It is designed to equip researchers and drug development professionals with the technical data and field-proven methodologies required to effectively utilize this compound in their work. The narrative emphasizes the causality behind its properties and provides self-validating experimental protocols for in-house verification.

## Molecular Structure and Identification

The foundational step in understanding the properties of a compound is a thorough characterization of its molecular structure. **3-acetyl-1H-pyrazole-5-carboxylic acid** features a five-membered pyrazole ring substituted at the C3 and C5 positions with an acetyl group and a carboxylic acid group, respectively.

- IUPAC Name: **3-acetyl-1H-pyrazole-5-carboxylic acid**[\[1\]](#)
- Synonym(s): 5-Acetyl-1H-pyrazole-3-carboxylic acid[\[5\]](#)
- CAS Number: 949034-45-1[\[1\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>3</sub>[\[1\]](#)
- Molecular Weight: 154.12 g/mol [\[1\]](#)
- Canonical SMILES: CC(=O)C1=NNC(=C1)C(=O)O[\[1\]](#)
- InChI Key: HFBWRCZR DIVAMQ-UHFFFAOYSA-N[\[1\]](#)

The presence of both a hydrogen bond donor (pyrazole N-H, carboxylic acid O-H) and acceptor (pyrazole N, carbonyl oxygens) sites within a compact framework dictates its solid-state properties and interaction profile with biological macromolecules.[\[1\]](#)[\[5\]](#)

## Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical for formulation, purification, and process development. While extensive experimental data for this specific molecule is not widely published, reliable predictions and standard analytical procedures provide a strong working foundation.

## Summary of Physical Data

The following table summarizes the key physical properties. It is important to note that many of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.

Property	Value	Source & Notes
Physical Form	Solid	[6]
Molecular Weight	154.12 g/mol	[1]
Melting Point	129.82 °C	Predicted by EPI Suite[7]
Boiling Point	479.2 °C	[1] (Predicted)
Density	1.467 g/cm³	[1] (Predicted)
Water Solubility	3461.85 mg/L	Predicted by EPA T.E.S.T.[7]
Flash Point	243.6 °C	[1] (Predicted)
LogP	0.3105	[5] (Predicted)
Topological Polar Surface Area (TPSA)	83.05 Å²	[5] (Predicted)

## Experimental Protocol: Determination of Aqueous Solubility

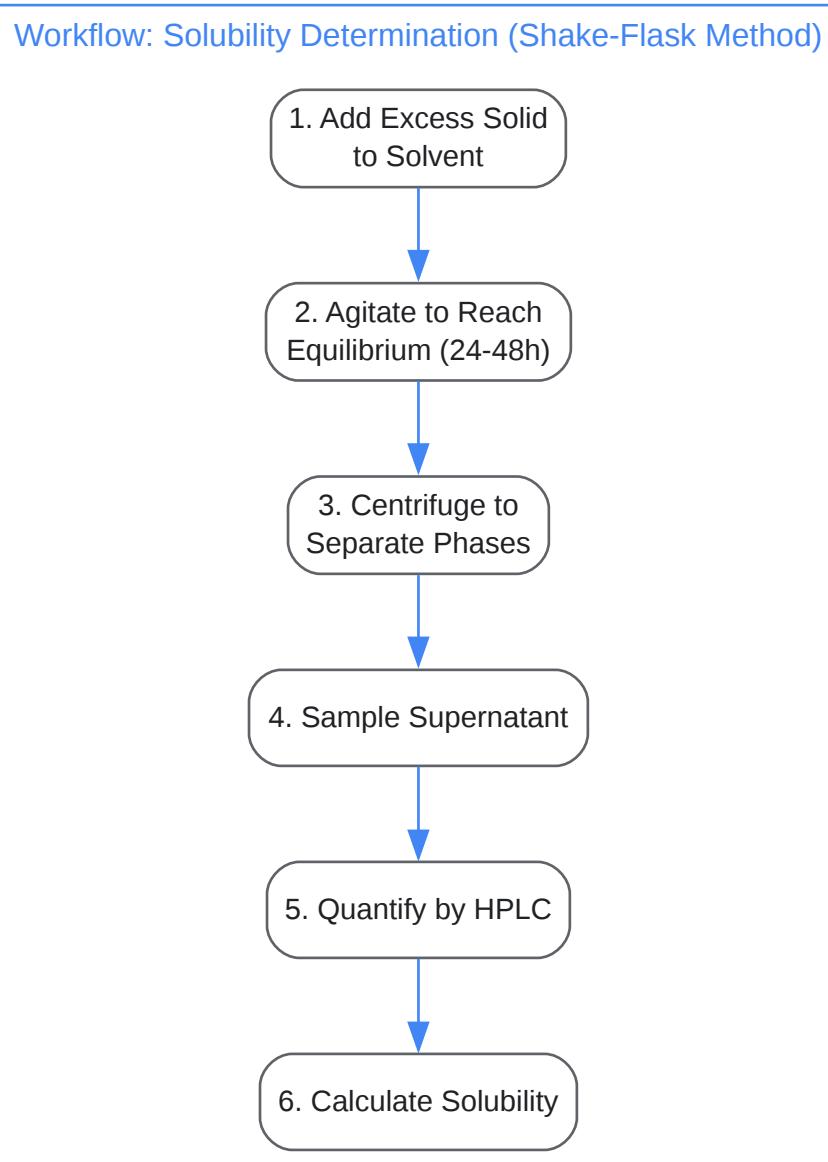
The solubility of a compound is a fundamental property influencing its bioavailability and reaction kinetics. A standard laboratory procedure for determining aqueous solubility is the shake-flask method.

**Principle:** An excess amount of the solid compound is agitated in a solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified.

**Step-by-Step Methodology:**

- Preparation:** Add an excess amount of **3-acetyl-1H-pyrazole-5-carboxylic acid** (e.g., 10 mg) to a known volume of purified water or a relevant buffer solution (e.g., 1 mL) in a sealed vial. The excess solid should be clearly visible.
- Equilibration:** Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
- Quantification: Dilute the aliquot with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.



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Caption: Workflow for experimental solubility determination.

## Chemical Properties and Reactivity

The chemical behavior of **3-acetyl-1H-pyrazole-5-carboxylic acid** is dictated by the interplay of its three key functional components: the carboxylic acid, the acetyl group (a ketone), and the pyrazole ring.

### Acidity and pKa

This molecule possesses two acidic protons: the carboxylic acid proton (-COOH) and the pyrazole ring N-H proton.

- Carboxylic Acid Proton: The -COOH group is the most acidic site. For similar aromatic carboxylic acids, pKa values typically range from 3 to 5.
- Pyrazole N-H Proton: The pyrazole ring itself is weakly acidic, with the N-H proton having a pKa generally in the range of 14-15, though this can be influenced by substituents.<sup>[8]</sup>

The dissociation of the carboxylic acid proton is the dominant event in aqueous media near neutral pH. An accurate experimental pKa is essential for understanding ionization state, solubility, and receptor binding.

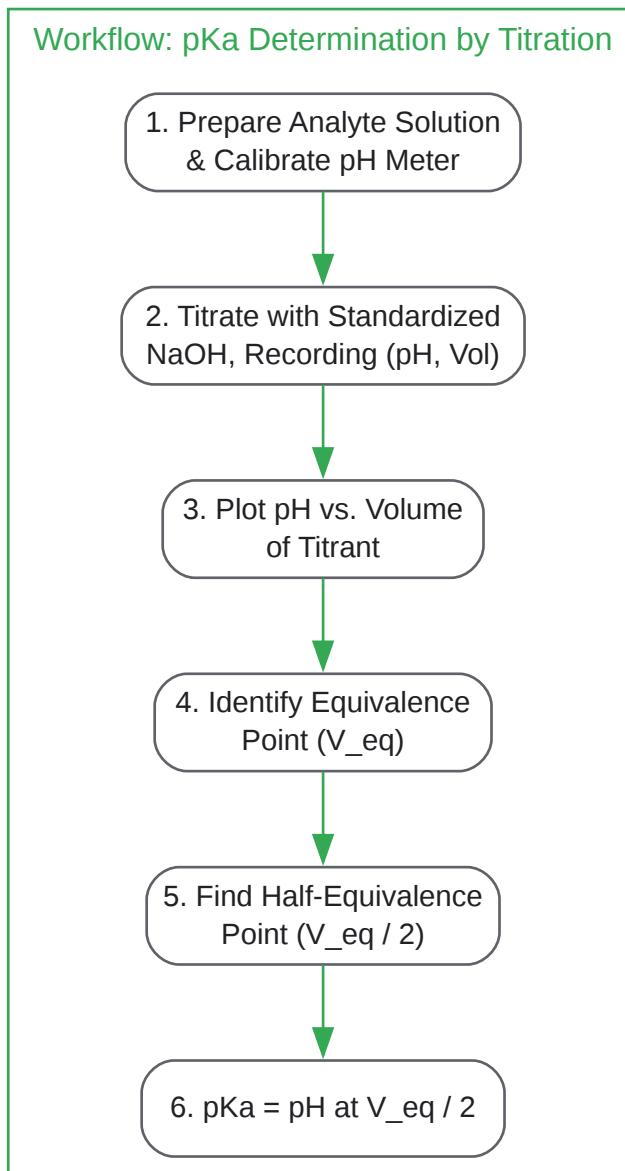
### Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and reliable method for determining the pKa of ionizable compounds.

**Principle:** A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored continuously with a calibrated pH electrode. The pKa is the pH at which the acidic functional group is 50% ionized (the half-equivalence point).

**Step-by-Step Methodology:**

- System Calibration: Calibrate a potentiometer and pH electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[9]
- Sample Preparation: Accurately weigh and dissolve a sample of **3-acetyl-1H-pyrazole-5-carboxylic acid** in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1-10 mM.
- Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce a magnetic stir bar and the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO<sub>2</sub>.[9]
- Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[9]
- Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
- pKa Determination: Identify the equivalence point, which is the point of maximum slope on the curve (inflection point). The volume of NaOH at this point corresponds to the complete neutralization of the carboxylic acid. The half-equivalence point occurs at exactly half of this volume. The pKa is equal to the pH measured at the half-equivalence point.[10]



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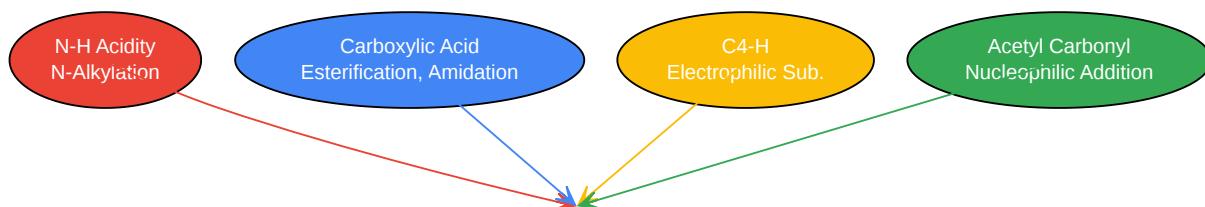
Caption: Workflow for experimental pKa determination.

## Reactivity Profile

The molecule's trifunctional nature makes it a versatile synthetic intermediate.

- Carboxylic Acid Group: This group undergoes typical reactions such as:
  - Esterification: Reaction with alcohols under acidic conditions to form esters.[\[11\]](#)

- Amide Formation: Conversion to an acid chloride (e.g., using  $\text{SOCl}_2$ ) followed by reaction with amines to yield amides.[12]
- Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like  $\text{LiAlH}_4$ .
- Acetyl Group (Ketone): The carbonyl of the acetyl group is susceptible to nucleophilic attack. It can undergo reactions like reduction to a secondary alcohol (e.g., with  $\text{NaBH}_4$ ) or reductive amination.
- Pyrazole Ring: The pyrazole ring is an aromatic heterocycle.
  - N-Alkylation/Arylation: The N-H proton can be deprotonated with a base, and the resulting pyrazolate anion can react with electrophiles (e.g., alkyl halides).
  - Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack, such as formylation via the Vilsmeier-Haack reaction, although the presence of two deactivating groups (acetyl and carboxyl) would make this challenging.[13][14]



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Caption: Key reactive sites of the molecule.

## Spectroscopic and Structural Characterization

Spectroscopic data provides definitive structural confirmation and is indispensable for quality control. While a public database spectrum for this specific compound is not readily available, its features can be reliably predicted.

## Predicted Spectroscopic Features

- <sup>1</sup>H NMR (Proton NMR):
  - -COOH Proton: A very broad singlet, typically downfield (>12 ppm), which is exchangeable with D<sub>2</sub>O.
  - -NH Proton: A broad singlet, with a chemical shift that can vary significantly depending on solvent and concentration.
  - Pyrazole C4-H: A singlet expected in the aromatic region, likely around 7.0-7.5 ppm.
  - Acetyl -CH<sub>3</sub>: A sharp singlet, typically around 2.5-2.7 ppm.[10]
- <sup>13</sup>C NMR (Carbon NMR):
  - Carboxyl Carbon (-COOH): Expected in the range of 165-175 ppm.
  - Acetyl Carbonyl (C=O): Expected further downfield, likely >190 ppm.
  - Pyrazole Carbons (C3, C4, C5): Aromatic carbons typically appear between 110-150 ppm.
  - Acetyl Methyl (-CH<sub>3</sub>): An upfield signal, likely around 25-30 ppm.
- Infrared (IR) Spectroscopy:
  - O-H Stretch (Carboxylic Acid): A very broad and strong absorption from ~2500 to 3300 cm<sup>-1</sup>, characteristic of a hydrogen-bonded acid dimer.
  - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1710-1730 cm<sup>-1</sup>.
  - C=O Stretch (Acetyl Ketone): A strong, sharp absorption, typically at a slightly lower wavenumber than the acid, around 1680-1700 cm<sup>-1</sup>.
  - C=N and C=C Stretches (Pyrazole): Multiple bands in the 1400-1600 cm<sup>-1</sup> region.
- Mass Spectrometry (MS):

- Molecular Ion (M<sup>+</sup>): For the exact mass C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>3</sub>, the molecular ion peak would be expected at m/z 154.0378.
- Fragmentation: Common fragmentation patterns would include the loss of -OH (m/z 137), -COOH (m/z 109), and -CH<sub>3</sub>CO (m/z 111).

## X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals the three-dimensional packing and intermolecular interactions in the solid state. For pyrazole derivatives, this is crucial for understanding structure-activity relationships.[\[15\]](#)

While a crystal structure for this specific compound is not publicly available, the presence of both carboxylic acid and pyrazole N-H groups strongly suggests the formation of extensive hydrogen bonding networks. A common and highly stable motif would be the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two separate molecules. Further intermolecular hydrogen bonds involving the pyrazole N-H donor and carbonyl or pyrazole nitrogen acceptors are also highly probable, leading to a stable, well-ordered crystal lattice.

## Synthesis and Handling

### Synthetic Routes

Several methods for the synthesis of **3-acetyl-1H-pyrazole-5-carboxylic acid** and its esters have been reported. A common laboratory and industrial approach involves the cyclization of a hydrazine source with a 1,3-dicarbonyl or equivalent precursor.[\[1\]](#) One patented process involves using 2,3-butanedione as a starting material, which undergoes transformation to an intermediate that is then cyclized with a hydrazine compound to yield the final product with high purity and yield.

## Storage and Handling

- Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[\[5\]](#)
- Safety: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling. As with many fine chemicals, inhalation of dust and contact

with skin and eyes should be avoided.

## Conclusion

**3-acetyl-1H-pyrazole-5-carboxylic acid** is a high-value chemical intermediate with a rich and versatile reactivity profile. Its well-defined structure, characterized by acidic and electrophilic/nucleophilic centers, makes it an ideal substrate for diverse chemical transformations in the pursuit of novel pharmaceuticals and materials. This guide has consolidated the available physical and chemical data and provided robust, standard protocols for the experimental determination of its key properties, empowering researchers to confidently integrate this compound into their development pipelines.

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